molecular formula C11H9N3O B7672460 [2,4'-Bipyridine]-6-carboxamide

[2,4'-Bipyridine]-6-carboxamide

Cat. No.: B7672460
M. Wt: 199.21 g/mol
InChI Key: FBTCNQKEBRUJGA-UHFFFAOYSA-N
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Description

[2,4’-Bipyridine]-6-carboxamide is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a carboxamide group at the 6-position of the 2,4’-bipyridine structure. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyridine]-6-carboxamide typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2) in the presence of zinc powder and tetraethylammonium iodide . This reaction proceeds under mild conditions and yields the desired bipyridine derivative in high yield.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as electrochemical synthesis and the use of sulfur and phosphorus compounds have been explored to improve the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bipyridine]-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

[2,4’-Bipyridine]-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,4’-Bipyridine]-6-carboxamide involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and electronic effects. The compound can also interact with biological targets, such as enzymes or receptors, through non-covalent interactions, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,4’-Bipyridine]-6-carboxamide is unique due to the presence of the carboxamide group, which can participate in additional hydrogen bonding and other interactions, enhancing its versatility in forming complexes and interacting with biological targets. This makes it a valuable compound for both fundamental research and practical applications.

Properties

IUPAC Name

6-pyridin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11(15)10-3-1-2-9(14-10)8-4-6-13-7-5-8/h1-7H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTCNQKEBRUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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